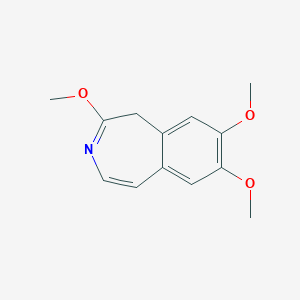
2,7,8-Trimethoxy-1H-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trimethoxy-1H-3-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a nitrogen atom in the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For instance, the Beckmann rearrangement and the Schmidt rearrangement are often employed to form the azepine ring by creating a C–N or C–C bond . Additionally, cyclization reactions involving unsaturated azomethine ylides and azatriene anions have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,8-Trimethoxy-1H-3-benzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the azepine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the azepine ring can produce dihydro or tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzazepine derivatives have shown promise as therapeutic agents for treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives exhibit antibacterial activity and function as sodium channel blockers and inhibitors of squalene synthase .
Wirkmechanismus
The mechanism of action of 2,7,8-Trimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as inhibitors of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. Further research is needed to elucidate the detailed mechanism of action for this compound.
Vergleich Mit ähnlichen Verbindungen
2,7,8-Trimethoxy-1H-3-benzazepine can be compared with other benzazepine derivatives, such as 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . While both compounds share a similar core structure, the position and number of methoxy groups can influence their chemical reactivity and biological activity. Other similar compounds include 1-benzazepines, 2-benzazepines, and 3-benzazepines, which differ in the attachment of the benzene ring to the azepine ring
Eigenschaften
CAS-Nummer |
93516-83-7 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2,7,8-trimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
HNGHIFJBLXAHOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















